N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxyphenyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-yl group attached to an acetamide backbone. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxyphenyl intermediate: This can be achieved through the reaction of phenol with a halogenated benzene derivative under basic conditions.
Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of a thiophene derivative, often using reagents like sulfonyl chlorides.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the phenoxyphenyl, thiophen-2-ylsulfonyl, and piperidin-2-yl intermediates with an acetamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The phenoxyphenyl and thiophen-2-ylsulfonyl groups may play a role in binding to the target site, while the piperidin-2-yl group could influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide analogs: Compounds with slight modifications in the phenoxyphenyl, thiophen-2-ylsulfonyl, or piperidin-2-yl groups.
Other acetamides: Compounds with different substituents on the acetamide backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other acetamides or similar compounds.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-22(24-18-11-13-21(14-12-18)29-20-8-2-1-3-9-20)17-19-7-4-5-15-25(19)31(27,28)23-10-6-16-30-23/h1-3,6,8-14,16,19H,4-5,7,15,17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGROXUNPGOCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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